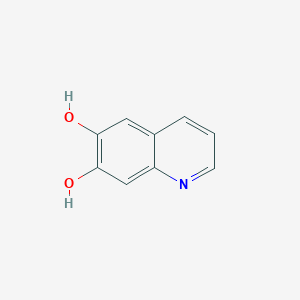
Quinoline-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-6,7-diol is a heterocyclic aromatic organic compound with a quinoline backbone substituted by hydroxyl groups at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-6,7-diol can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions, followed by hydroxylation at the 6 and 7 positions. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted synthesis and the use of ionic liquids have been explored for greener and more efficient production .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using catalytic systems that ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions is emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Quinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinoline-6,7-dione.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-6,7-dione.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Quinoline-6,7-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline-6,7-diol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, enhancing binding affinity and specificity . Additionally, the compound can interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Quinoline-4,6-diol: Similar structure but with hydroxyl groups at positions 4 and 6.
Quinoline-5,8-diol: Hydroxyl groups at positions 5 and 8.
Isoquinoline-6,7-diol: Isoquinoline backbone with hydroxyl groups at positions 6 and 7.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The 6,7-diol substitution pattern allows for distinct hydrogen bonding interactions and electronic effects, differentiating it from other quinoline derivatives .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
quinoline-6,7-diol |
InChI |
InChI=1S/C9H7NO2/c11-8-4-6-2-1-3-10-7(6)5-9(8)12/h1-5,11-12H |
InChI Key |
IFMZKCMCMMMEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















